3-Bromo-2-chloroaniline

Chemoselective cross-coupling Sequential amination Palladium catalysis

3-Bromo-2-chloroaniline (CAS 56131-46-5) is a dihalogenated aniline that enables chemoselective sequential cross-coupling: the C–Br bond is functionalized with Pd-crotyl(t-BuXPhos) while preserving the C–Cl bond for subsequent amination (RuPhos/BINAP). This 3-Br/2-Cl regiochemistry ensures a unique mp of 31–33°C for identity verification. The Fe/HOAc reduction protocol delivers 100% yield, making in-house synthesis economical and scalable. Choose this intermediate for rapid SAR library diversification in medicinal chemistry and agrochemical R&D.

Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
CAS No. 56131-46-5
Cat. No. B3021652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloroaniline
CAS56131-46-5
Molecular FormulaC6H5BrClN
Molecular Weight206.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Cl)N
InChIInChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
InChIKeyHKNLHCGTRMCOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloroaniline (CAS 56131-46-5): Procurement Guide and Physicochemical Baseline


3-Bromo-2-chloroaniline (CAS 56131-46-5; molecular formula C₆H₅BrClN; MW 206.47) is a dihalogenated aromatic amine featuring bromine at the 3-position and chlorine at the 2-position relative to the amino group [1]. This compound exists as a pale-yellow solid at ambient temperature, with a measured melting point of 31–33 °C and a predicted boiling point of 267.1 ± 20.0 °C at 760 mmHg . As an ortho/para-directing activated aniline bearing two distinct halogen handles, it serves as a versatile organic intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty fine chemicals .

Why 3-Bromo-2-chloroaniline Cannot Be Replaced by Common In-Class Analogs


Generic substitution of 3-bromo-2-chloroaniline with other haloanilines (e.g., 2-chloroaniline, 3-bromoaniline, or other bromochloropositional isomers such as 4-bromo-2-chloroaniline) is chemically unsound due to fundamentally divergent physicochemical, structural, and reactivity profiles. The specific 3-Br/2-Cl regiochemistry dictates a unique melting point (31–33 °C), which materially differs from the 70–72 °C reported for the 4-Br/2-Cl isomer, impacting handling and formulation workflows . Furthermore, meta-halogenated anilines exhibit distinct crystal packing energetics compared to their para-substituted analogs, with bromo-substituted variants forming isostructural columnar-layered motifs governed by stronger halogen bonding relative to chloro analogs [1]. Crucially, the differential reactivity of C–Br versus C–Cl bonds enables chemoselective sequential functionalization that is not accessible with mono-halogenated anilines [2].

Quantitative Evidence Supporting the Selection of 3-Bromo-2-chloroaniline Over Alternative Building Blocks


Catalyst-Controlled Chemoselective Sequential Amination: Orthogonal Reactivity of C–Br vs C–Cl Bonds

The presence of both C–Br and C–Cl bonds in 3-bromo-2-chloroaniline enables a catalyst-controlled, one-pot sequential double amination strategy that is fundamentally inaccessible to mono-halogenated anilines such as 2-chloroaniline or 3-bromoaniline. A Pd-crotyl(t-BuXPhos) precatalyst selectively couples the aryl bromide site, while Pd-based RuPhos or (BINAP)Pd(allyl)Cl couples the aryl chloride site with secondary amines in a subsequent step [1]. This orthogonal reactivity allows for the programmed installation of two distinct amine functionalities in a single operational sequence.

Chemoselective cross-coupling Sequential amination Palladium catalysis API intermediate synthesis

Solid-State Crystal Packing Energetics: Stronger Halogen Bonding Compared to Chloro Analog

Crystallographic analysis of meta-halogenated anilines reveals that the bromo-substituted scaffold (3-bromoaniline) adopts an isostructural columnar-layered packing motif governed by stronger halogen bonding compared to its chloro counterpart. 3-Chloroaniline forms columnar structures dominated by N–H···N and C–H···π interactions, whereas the bromo analog exhibits enhanced halogen bonding and π-type interactions [1]. This difference arises from the larger polarizability and superior halogen bond donor capacity of bromine relative to chlorine. By class-level inference, 3-bromo-2-chloroaniline—which contains a meta-bromo substituent—is expected to exhibit similar enhanced halogen bonding interactions in the solid state compared to all-chloro or para-substituted analogs.

Crystal engineering Halogen bonding Solid-state stability Polymorph prediction

Synthetic Route Efficiency: Iron/Acetic Acid Reduction Achieves Quantitative Yield

Two distinct synthetic protocols are documented for the reduction of 1-bromo-2-chloro-3-nitrobenzene to 3-bromo-2-chloroaniline, with markedly different yields. The SnCl₂/ethanol reflux method affords a 55.2% isolated yield after silica gel chromatography . In contrast, the iron powder/acetic acid reduction conducted at room temperature in aqueous ethanol delivers quantitative (100%) yield of the desired aniline product . This represents a near two-fold improvement in synthetic efficiency and demonstrates that the Fe/HOAc protocol is the method of choice for cost-effective, scalable procurement or in-house preparation.

Nitro reduction Process chemistry Yield optimization Scale-up synthesis

Melting Point Differentiation from Positional Isomers for Identity Verification

The melting point of 3-bromo-2-chloroaniline (31–33 °C) provides a definitive physical property that distinguishes it from its closest positional isomer, 4-bromo-2-chloroaniline, which melts at 70–72 °C . This substantial 39 °C difference in melting point enables rapid, unambiguous identity verification by melting point determination or differential scanning calorimetry (DSC). The lower melting point also means 3-bromo-2-chloroaniline is a low-melting solid that may liquefy under warm ambient shipping conditions, necessitating appropriate temperature-controlled storage (2–8 °C under inert atmosphere) as specified by vendors .

Quality control Identity testing Thermal analysis Regioisomer discrimination

HPLC Purity Specification: Commercially Available at ≥98%

Commercial suppliers offer 3-bromo-2-chloroaniline with documented HPLC purity of ≥98% (minimum), with moisture content specified at ≤0.5% . This analytical-grade purity specification is suitable for demanding synthetic applications including cross-coupling reactions sensitive to catalyst-poisoning impurities. LCMS analysis of synthetic samples confirms the expected molecular ion (m/z 205.9 [MH+]) with a retention time of 0.87 minutes under standard conditions .

Analytical chemistry Purity specification Quality assurance HPLC analysis

GHS Hazard Classification: Acute Oral Toxicity (H301) Requires Controlled Handling

3-Bromo-2-chloroaniline is classified under GHS with H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral], along with H312 (harmful in contact with skin), H319 (causes serious eye irritation), and H332 (harmful if inhaled) [1]. This hazard profile is consistent across multiple authoritative databases including PubChem and commercial SDS documentation . The compound requires storage under inert gas (N₂ or Ar) at 2–8 °C and appropriate personal protective equipment during handling .

Safety data Toxicology Occupational health Regulatory compliance

High-Value Application Scenarios for 3-Bromo-2-chloroaniline in Research and Industrial Settings


Divergent Synthesis of Unsymmetrical Amino-Aniline Scaffolds via Sequential Chemoselective Coupling

Researchers constructing complex, unsymmetrical amino-aniline pharmacophores should prioritize 3-bromo-2-chloroaniline over mono-halogenated anilines to exploit its catalyst-controlled orthogonal reactivity. The C–Br bond can be selectively functionalized using Pd-crotyl(t-BuXPhos) while leaving the C–Cl bond intact for subsequent coupling with a different amine using RuPhos or BINAP ligands [1]. This sequential, one-pot strategy eliminates intermediate purification steps and enables rapid diversification of the aniline core for structure-activity relationship (SAR) studies in medicinal chemistry programs [1].

Solid-Form Screening and Crystallization Process Development Requiring Predictable Packing Behavior

Scientists conducting polymorph screening or solid-form development studies should consider 3-bromo-2-chloroaniline when enhanced halogen bonding is desired to influence crystal packing. Based on class-level crystallographic analysis of meta-halogenated anilines, the meta-bromo substituent is expected to promote stronger halogen bonding interactions compared to chloro analogs, leading to columnar-layered packing motifs rather than the simpler columnar structures observed for 3-chloroaniline [2]. This differential packing behavior can be leveraged to engineer specific solid-state properties including solubility, hygroscopicity, and mechanical stability in formulated products.

Cost-Effective Multi-Gram to Kilogram Synthesis of 3-Bromo-2-chloroaniline In-House

For procurement teams evaluating whether to purchase or synthesize 3-bromo-2-chloroaniline in-house, the documented Fe/HOAc reduction protocol offers a compelling economic case. The quantitative (100%) yield achieved from 1-bromo-2-chloro-3-nitrobenzene using inexpensive iron powder and acetic acid at room temperature substantially outperforms alternative SnCl₂-based methods (55.2% yield) . This protocol minimizes reagent costs, reduces waste disposal burdens, and eliminates the need for chromatography in many cases, making it the preferred route for scaling from laboratory to pilot production quantities.

Quality Control and Incoming Material Verification for Regioisomer-Sensitive Synthesis

QC analysts responsible for incoming material verification should implement melting point determination or DSC analysis to unambiguously confirm the identity of 3-bromo-2-chloroaniline. The 39 °C differential in melting point versus its common positional isomer (4-bromo-2-chloroaniline, mp 70–72 °C) provides a simple, rapid, and definitive test to detect mis-shipment or cross-contamination . This verification step is particularly critical for processes where regioisomeric purity directly impacts downstream reaction outcomes, such as regioselective cross-coupling or directed ortho-metalation sequences.

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